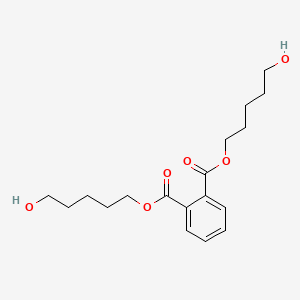
Molybdenum;rhenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum;rhenium is a compound formed by the combination of molybdenum and rhenium. Both elements belong to the transition metals category in the periodic table. Molybdenum is known for its high melting point and strength, while rhenium is recognized for its exceptional resistance to wear and corrosion. The combination of these two elements results in a compound with unique properties that are highly valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of molybdenum;rhenium compounds typically involves the reduction of molybdenum and rhenium oxides or salts. One common method is the hydrogen reduction of ammonium perrhenate and molybdenum trioxide at high temperatures. The reaction conditions often include temperatures ranging from 800°C to 1000°C in a hydrogen atmosphere to ensure complete reduction and alloy formation .
Industrial Production Methods
Industrial production of this compound alloys involves the extraction of rhenium from molybdenite ores, which are primarily processed for molybdenum. The rhenium is recovered as a by-product during the roasting and leaching of molybdenum concentrates. The extracted rhenium is then combined with molybdenum through powder metallurgy techniques, including pressing and sintering, to produce the desired alloy .
Chemical Reactions Analysis
Types of Reactions
Molybdenum;rhenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of molybdenum and rhenium, which can range from -1 to +7 for rhenium and -2 to +6 for molybdenum .
Common Reagents and Conditions
Oxidation: this compound alloys can be oxidized using oxygen or air at elevated temperatures. The oxidation process typically forms oxides such as molybdenum trioxide and rhenium heptoxide.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents. These reactions are conducted at high temperatures to ensure the complete reduction of oxides to their metallic forms.
Major Products Formed
The major products formed from these reactions include molybdenum trioxide, rhenium heptoxide, and various halides such as molybdenum hexafluoride and rhenium pentachloride .
Scientific Research Applications
Molybdenum;rhenium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for their biocompatibility and potential use in medical implants and devices.
Medicine: Rhenium compounds are explored for cancer treatment due to their radioactive properties.
Mechanism of Action
The mechanism of action of molybdenum;rhenium compounds involves their interaction with molecular targets and pathways. In catalytic applications, the compounds facilitate the transfer of atoms or groups between molecules, enhancing reaction rates. In medical applications, rhenium’s radioactive isotopes target cancer cells, delivering localized radiation therapy .
Comparison with Similar Compounds
Molybdenum;rhenium compounds are compared with other transition metal alloys such as tungsten;rhenium and molybdenum;tungsten. While all these alloys exhibit high melting points and strength, this compound alloys are unique in their combination of high-temperature stability and corrosion resistance . Similar compounds include:
Tungsten;rhenium: Known for its high melting point and use in thermocouples.
Molybdenum;tungsten: Used in applications requiring high strength and thermal stability.
This compound alloys stand out due to their balanced properties, making them suitable for a wide range of demanding applications.
Properties
CAS No. |
60719-51-9 |
|---|---|
Molecular Formula |
MoRe |
Molecular Weight |
282.16 g/mol |
IUPAC Name |
molybdenum;rhenium |
InChI |
InChI=1S/Mo.Re |
InChI Key |
NZPGFUCQQUDSQG-UHFFFAOYSA-N |
Canonical SMILES |
[Mo].[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)

![3-[Ethyl(propyl)amino]phenol](/img/structure/B14604188.png)


![3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14604208.png)



